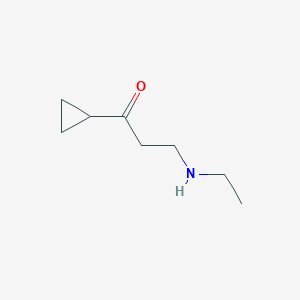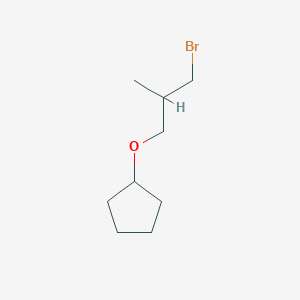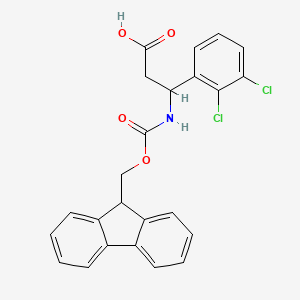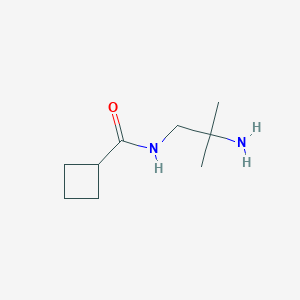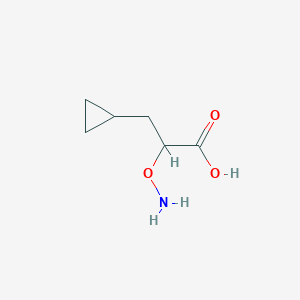
2-(Aminooxy)-3-cyclopropylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-3-cyclopropylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an aminooxy group attached to a cyclopropylpropanoic acid backbone, making it a valuable tool in biochemical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-3-cyclopropylpropanoic acid typically involves the reaction of cyclopropylpropanoic acid with hydroxylamine derivatives under controlled conditions. The reaction is often carried out in aqueous media and catalyzed by agents such as aniline or phenylenediamine derivatives . The process requires careful control of temperature and pH to ensure the stability of the aminooxy group.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as flow chemistry or continuous processing to enhance yield and purity. The scalability of the synthesis is crucial for its application in large-scale biochemical studies and industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminooxy)-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to yield amino derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted derivatives, which are valuable intermediates in organic synthesis and biochemical research .
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for bioorthogonal chemistry.
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-3-cyclopropylpropanoic acid involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime complex with the enzyme’s active site, inhibiting its activity. This inhibition affects various biochemical pathways, including neurotransmitter metabolism and amino acid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Aminooxyacetic acid: Shares the aminooxy functional group and is used as an enzyme inhibitor.
Aminoethoxyvinylglycine: Another inhibitor of pyridoxal phosphate-dependent enzymes, used in plant biology.
Uniqueness: 2-(Aminooxy)-3-cyclopropylpropanoic acid is unique due to its cyclopropylpropanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool for studying enzyme mechanisms and developing novel biochemical applications .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2-aminooxy-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-10-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) |
InChI-Schlüssel |
ZOTUARGWEKITSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(C(=O)O)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)


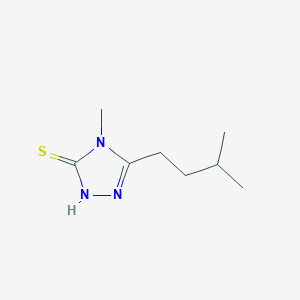
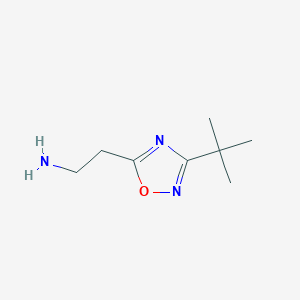
![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)
